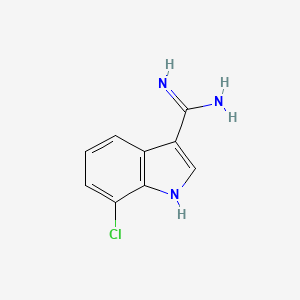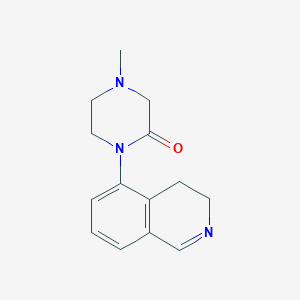![molecular formula C10H11NO2 B12942781 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . Another method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at room temperature.
Substitution: Active methylene halogen derivatives as alkylating agents under mild reaction conditions.
Major Products Formed
Scientific Research Applications
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid involves its interaction with molecular targets and pathways. For example, its derivatives act as mixed-type inhibitors for carbon steel corrosion by adsorbing onto the metal surface and forming a protective layer. This adsorption follows the Langmuir isotherm model and involves both physisorption and chemisorption .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2,3-Cyclopentenopyridine
Uniqueness
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid is unique due to its specific acetic acid functional group attached to the cyclopenta[b]pyridine core
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)6-7-3-4-9-8(7)2-1-5-11-9/h1-2,5,7H,3-4,6H2,(H,12,13) |
InChI Key |
KOLKWBTYGKFKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


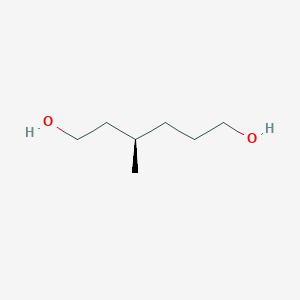
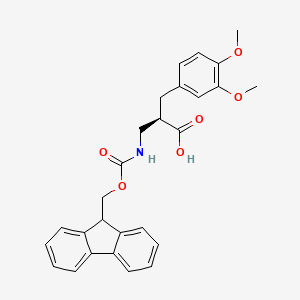
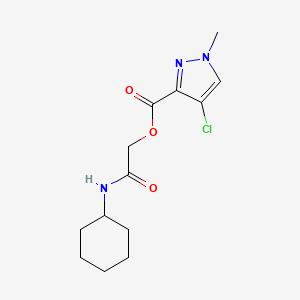
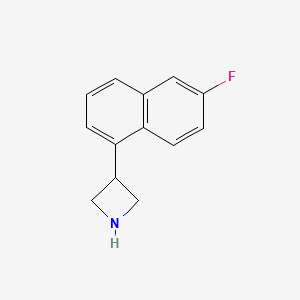
![4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde](/img/structure/B12942741.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)
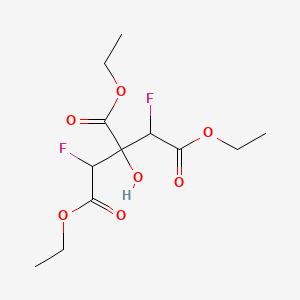
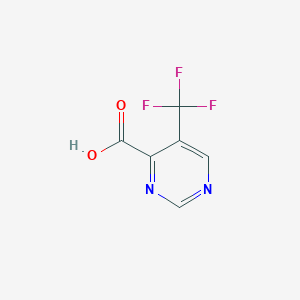
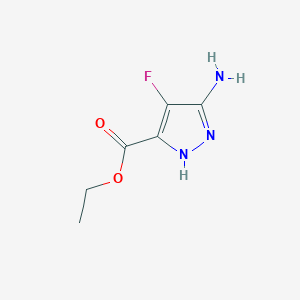
![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)

